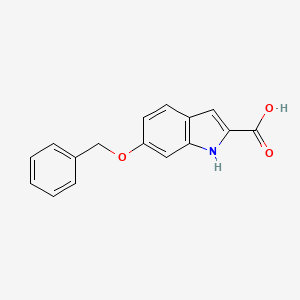

6-(benzyloxy)-1H-indole-2-carboxylic acid

概要

説明

6-(Benzyloxy)-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The benzyloxy group at the 6-position and the carboxylic acid group at the 2-position of the indole ring make this compound particularly interesting for synthetic and medicinal chemistry.

作用機序

Target of Action

It’s known that similar compounds are often involved in carbon-carbon bond forming reactions, such as the suzuki–miyaura (sm) cross-coupling . This reaction involves the interaction of organoboron reagents with palladium, a transition metal .

Mode of Action

In the context of sm cross-coupling, the compound might interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond, while transmetalation involves the transfer of organic groups from boron to palladium .

Biochemical Pathways

It’s plausible that the compound could be involved in pathways related to carbon-carbon bond formation, given its potential role in sm cross-coupling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-(benzyloxy)-1H-indole-2-carboxylic acid. Factors such as temperature, pH, and the presence of other chemical species could affect the compound’s stability and its interactions with its targets .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(benzyloxy)-1H-indole-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with commercially available indole derivatives.

Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the indole derivative with carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and advanced purification techniques are often employed to achieve the desired product on a large scale.

Types of Reactions:

Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed.

Major Products:

Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

Reduction: Carboxylic acid reduction can produce 6-(benzyloxy)-1H-indole-2-methanol.

Substitution: Electrophilic substitution can introduce various functional groups onto the indole ring.

科学的研究の応用

6-(Benzyloxy)-1H-indole-2-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in the study of indole derivatives’ biological activities, including their role in cell signaling and metabolism.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

類似化合物との比較

6-Benzyloxyindole: Lacks the carboxylic acid group, making it less polar and potentially less reactive.

1H-Indole-2-carboxylic acid: Lacks the benzyloxy group, affecting its solubility and reactivity.

6-Benzyloxy-1-boc-indole-2-boronic acid: Contains a boronic acid group, which can participate in different types of reactions compared to the carboxylic acid group.

Uniqueness: 6-(Benzyloxy)-1H-indole-2-carboxylic acid is unique due to the presence of both the benzyloxy and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.

生物活性

6-(Benzyloxy)-1H-indole-2-carboxylic acid is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features an indole ring structure, which is known for its diverse biological properties, including antimicrobial, anticancer, and antiviral activities. The unique functional groups present in this compound enhance its interaction with biological targets, making it a subject of extensive research.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₃N₁O₃. Its structure includes:

- Indole Core : A bicyclic structure that is crucial for its biological activity.

- Benzyloxy Group : Enhances lipophilicity and potentially increases binding affinity to targets.

- Carboxylic Acid Group : Contributes to solubility and may play a role in its mechanism of action.

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including this compound, as inhibitors of HIV-1 integrase. The compound has been shown to inhibit integrase strand transfer with an IC50 value of approximately 3.11 μM, indicating significant antiviral potential . The mechanism involves chelation with magnesium ions in the integrase active site and π-π stacking interactions with viral DNA .

Anticancer Properties

Research has also indicated that this compound may exhibit anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells through modulation of key signaling pathways such as p53 and inhibition of enzymes involved in cell proliferation. This compound's structural features are believed to enhance its interaction with cellular targets, promoting cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although further research is needed to fully elucidate its spectrum of activity and mechanisms involved.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the benzyloxy group enhances binding affinity to specific enzymes, leading to inhibition of their activity.

- Receptor Modulation : The compound may act as a modulator for various receptors involved in cellular signaling pathways.

- Metal Chelation : The carboxylic acid moiety can chelate metal ions, which is crucial for the activity of certain enzymes and proteins.

Synthesis

The synthesis of this compound typically involves the reaction of 6-hydroxyindole-2-carboxylic acid with benzyl bromide under basic conditions. This method allows for the introduction of the benzyloxy group at the 6-position of the indole ring, which is essential for enhancing biological activity.

Research Findings and Case Studies

A summary of key findings from recent studies on this compound includes:

特性

IUPAC Name |

6-phenylmethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-16(19)15-8-12-6-7-13(9-14(12)17-15)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPMQYYRQWFNIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408486 | |

| Record name | 6-(benzyloxy)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40047-22-1 | |

| Record name | 6-(benzyloxy)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of the structural modifications made to 6-(benzyloxy)-1H-indole-2-carboxylic acid in the study? How do these modifications relate to the observed Pyricularia oryzae inhibitory activity?

A1: The research [] focuses on synthesizing derivatives of this compound, specifically focusing on modifications at the carboxylic acid group. The study explored the introduction of a furfuryl group, followed by further modifications like reduction, reductive amination, and Knoevenagel condensation. These modifications aimed to optimize the interaction of the resulting compounds with their biological target within Pyricularia oryzae.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。